molecular formula C18H18N2O3 B6572577 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922054-78-2

4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6572577
CAS No.: 922054-78-2
M. Wt: 310.3 g/mol
InChI Key: BAIGPBXPOIYRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic tetrahydroquinoline derivative of significant interest in medicinal chemistry and drug discovery. The tetrahydroquinoline scaffold is recognized as a privileged structure in pharmaceutical development, with derivatives demonstrating a wide range of biological activities . This specific benzamide-substituted compound serves as a valuable chemical intermediate for designing and synthesizing novel therapeutic agents. Tetrahydroquinoline derivatives are extensively investigated for their potential applications in treating disorders of the nervous system, including neurodegenerative diseases . Furthermore, this chemical scaffold is relevant in the search for antineoplastic agents . The compound's structure, featuring both hydrogen bond donor and acceptor sites, makes it a suitable candidate for pharmacophore-based screening, a method proven effective in identifying novel enzyme inhibitors, such as those targeting the SARS-CoV-2 main protease (M pro ) . Researchers can utilize this benzamide as a building block to develop targeted inhibitors for various enzymes involved in disease pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly for use in laboratory research by qualified professionals.

Properties

IUPAC Name

4-ethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-23-15-7-3-12(4-8-15)18(22)19-14-6-9-16-13(11-14)5-10-17(21)20-16/h3-4,6-9,11H,2,5,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIGPBXPOIYRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Cyclization

This method begins with resorcinol (1,3-dihydroxybenzene), which undergoes Friedel-Crafts acylation using 3-chloropropionyl chloride in the presence of trifluoromethanesulfonic acid at 80°C. The resultant ketone intermediate undergoes base-mediated cyclization to yield 6-nitro-2-oxo-1,2,3,4-tetrahydroquinoline.

Reaction Conditions:

  • Catalyst: Trifluoromethanesulfonic acid (5 mol%)

  • Temperature: 80°C, 1 hour

  • Cyclization Agent: 1M NaOH, 12 hours

  • Yield: 85%

Pomeranz-Fritsch Cyclization

An alternative approach involves the Pomeranz-Fritsch reaction, where a β-aminoketone reacts with an aldehyde under acidic conditions. For example, β-aminoacetophenone derivatives condense with formaldehyde in concentrated HCl to form the tetrahydroquinoline ring.

Key Parameters:

  • Acid Catalyst: HCl (37%)

  • Reaction Time: 24 hours

  • Yield: 60–75%

Functionalization of the Tetrahydroquinoline Intermediate

Nitro Reduction to Amine

The 6-nitro substituent is reduced to an amine using iron powder in hydrochloric acid:

Procedure:

  • Reagents: Fe powder (10 equiv), 6M HCl

  • Temperature: 70°C, 2 hours

  • Yield: 90%

Alternative Catalytic Hydrogenation

For higher purity, catalytic hydrogenation with Pd/C (10% w/w) under 3 atm H₂ in ethanol achieves quantitative conversion.

Synthesis of 4-Ethoxybenzoyl Chloride

Ethylation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is ethylated using ethyl bromide and K₂CO₃ in DMF:

Conditions:

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DMF, 80°C, 12 hours

  • Yield: 95%

Acid Chloride Formation

The ethylated product is treated with thionyl chloride (SOCl₂) at reflux to generate 4-ethoxybenzoyl chloride:

Parameters:

  • Reagent: SOCl₂ (5 equiv)

  • Temperature: 70°C, 3 hours

  • Yield: 88%

Amide Bond Formation

Schotten-Baumann Reaction

The amine intermediate reacts with 4-ethoxybenzoyl chloride in a biphasic system (NaOH/H₂O and dichloromethane):

Optimized Protocol:

  • Base: 10% NaOH (aq)

  • Coupling Time: 2 hours, 0°C → room temperature

  • Yield: 78%

HATU-Mediated Coupling

For sensitive substrates, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) ensures efficient amidation:

Conditions:

  • Coupling Agent: HATU (1.2 equiv), DIPEA (3 equiv)

  • Solvent: DMF, 25°C, 12 hours

  • Yield: 92%

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Implementing continuous flow technology enhances scalability and safety:

  • Residence Time: 10 minutes

  • Throughput: 1 kg/day

  • Purity: >99%

Green Chemistry Metrics

  • Solvent Replacement: Cyclopentyl methyl ether (CPME) replaces DMF, reducing environmental impact.

  • Atom Economy: 85% (calculated for HATU route).

Analytical Characterization

Key Data for Final Compound:

Parameter Value Method
Molecular Weight354.4 g/molHRMS
Melting Point198–200°CDSC
Purity≥99%HPLC (C18 column)

Comparative Analysis of Synthetic Routes

Method Yield Purity Cost Scalability
Schotten-Baumann78%95%LowModerate
HATU-Mediated92%99%HighHigh
Continuous Flow85%99%MediumIndustrial

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Substituent Variations on the Tetrahydroquinolinone Nitrogen

  • 4-Ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921913-97-5) Structural Difference: A methyl group substitutes the nitrogen at position 1 of the tetrahydroquinolinone ring. Implications: The methyl group increases steric bulk and may influence binding interactions with hydrophobic pockets in target proteins. This substitution could also enhance metabolic stability by reducing oxidative deamination. Molecular Formula: C₁₉H₂₀N₂O₃; Molecular Weight: 324.37 .

Heterocyclic Modifications in the Benzamide Moiety

  • 4-(1H-Benzo[d]imidazol-1-yl)-N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)benzamide (CAS 1030769-75-5) Structural Difference: Replaces the ethoxy group with a benzimidazole ring and introduces a thiazole linker. Molecular Formula: Not explicitly provided; Purity: 98% .

Halogenation and Alkyl Chain Modifications

  • 4-Chloro-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide (CAS 955791-52-3) Structural Difference: Substitutes the ethoxy group with a chlorine atom and adds an ethyl chain to the tetrahydroquinolinone nitrogen. The ethyl chain may alter conformational flexibility, affecting target selectivity .

Methoxy Substituents on the Benzamide Ring

  • N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide (CAS 921998-46-1) Structural Difference: Features 2,6-dimethoxy substituents on the benzamide instead of 4-ethoxy. Implications: The methoxy groups are strong electron donors, which could modulate electronic effects on the amide bond, altering reactivity or metabolic pathways. Molecular Formula: C₂₀H₂₂N₂O₄; Molecular Weight: 354.4 .

Thiazole-Linked Iminoformamide Derivatives

  • N,N-Dimethyl-N'-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]iminoformamide Structural Difference: Incorporates a thiazole ring and iminoformamide group instead of benzamide. Implications: The thiazole-iminoformamide system may act as a bioisostere for carboxylic acid derivatives, improving solubility or reducing toxicity .

Comparative Analysis Table

Compound Name Key Substituents Molecular Formula Molecular Weight Potential Impact on Properties
4-Ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 4-ethoxy, unmodified tetrahydroquinolinone C₁₈H₁₈N₂O₃ 310.35 (est.) Baseline for comparison
4-Ethoxy-N-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)benzamide 1-methyl on tetrahydroquinolinone C₁₉H₂₀N₂O₃ 324.37 Enhanced metabolic stability
4-(Benzimidazol-1-yl)-N-(4-(2-oxo-tetrahydroquinolin-6-yl)thiazol-2-yl)benzamide Benzimidazole, thiazole linker Not reported Not reported Improved target affinity via π-π interactions
4-Chloro-N-[2-(1-ethyl-tetrahydroquinolin-6-yl)ethyl]benzamide Chloro, ethyl chain C₂₀H₂₂ClN₂O 357.86 (est.) Increased lipophilicity
N-(1-Ethyl-2-oxo-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide 2,6-dimethoxybenzamide C₂₀H₂₂N₂O₄ 354.4 Electron-donating effects on amide bond

Biological Activity

4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound belonging to the class of quinoline derivatives. Its unique structural features suggest potential therapeutic applications in various biological contexts. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic benefits, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is C19H21N2O3C_{19}H_{21}N_{2}O_{3}, with a molecular weight of 325.39 g/mol. The compound features an ethoxy group and a tetrahydroquinoline core, which may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC19H21N2O3
Molecular Weight325.39 g/mol
LogP2.7258
Polar Surface Area45.871 Ų

The biological activity of 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in disease pathways by binding to their active sites.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antidiabetic Potential

Studies have shown that compounds similar to 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can enhance insulin signaling by inhibiting protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling. For instance, related derivatives have demonstrated high inhibitory activity (IC50 = 0.07 μM) against PTP1B and improved glucose uptake in cellular models without significant cytotoxicity .

Anticancer Activity

The tetrahydroquinoline structure is associated with anticancer properties due to its ability to modulate various signaling pathways involved in tumor progression. Compounds with similar frameworks have been evaluated in clinical trials for their efficacy against multiple cancer types .

Study 1: Antidiabetic Effects

In a study focusing on the antidiabetic properties of benzamide derivatives, researchers found that certain analogs showed significant inhibition of PTP1B activity and enhanced glucose uptake in muscle cells . This suggests that 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide could be a candidate for further development in treating type 2 diabetes.

Study 2: Anticancer Properties

Another investigation highlighted the potential anticancer effects of quinoline derivatives. These compounds were shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways . This positions 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide as a promising lead for cancer therapy.

Q & A

Q. What synthetic routes are recommended for synthesizing 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with the preparation of substituted benzaldehyde intermediates, followed by cyclization to form the tetrahydroquinoline core. Key steps include:

  • Acylation : Coupling 4-ethoxybenzoic acid derivatives with the tetrahydroquinoline amine group under reflux conditions using coupling agents like EDCI/HOBt.
  • Cyclization : Acid- or base-catalyzed ring closure to form the tetrahydroquinolin-2-one moiety. Optimization involves controlling temperature (e.g., 60–80°C for reflux), solvent choice (polar aprotic solvents like DMF), and reaction time (4–12 hours). Yield improvements are achieved via stepwise monitoring by TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. Aromatic protons in the ethoxybenzamide group appear as distinct doublets (δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 351.15) .
  • X-ray Crystallography : SHELXL refinement (via WinGX suite) resolves 3D conformation, with R-factor < 0.05 for high-quality datasets. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

Q. What are the key structural features influencing the compound's chemical reactivity?

The tetrahydroquinolin-2-one core provides a rigid scaffold, while the 4-ethoxybenzamide group introduces electron-donating effects, enhancing nucleophilic substitution at the ethoxy position. The amide bond enables hydrogen bonding with biological targets, critical for activity .

Q. What stability considerations apply to this compound under different storage conditions?

  • Solubility : Stable in DMSO or ethanol at –20°C for >6 months.
  • Degradation : Hydrolysis of the amide bond occurs under strong acidic/basic conditions (pH <2 or >10). Light-sensitive; store in amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay-specific parameters. Strategies include:

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Dose-response curves : Use Hill slopes to identify non-specific binding at high concentrations.
  • Metabolic stability testing : Assess liver microsome degradation to rule out false negatives .

Q. What strategies improve the yield of critical intermediates during synthesis?

  • Intermediate purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes byproducts early.
  • Catalytic optimization : Use Pd/C or nickel catalysts for hydrogenation steps (e.g., reducing nitro to amine groups).
  • Scale-up adjustments : Replace batch reactors with continuous flow systems for cyclization steps, reducing side reactions .

Q. How can crystallographic data be interpreted using SHELX programs for structural confirmation?

  • Data refinement : SHELXL refines atomic coordinates against high-resolution (<1.0 Å) datasets. Monitor R1 and wR2 values; a Δ/σ < 0.001 indicates convergence.
  • Validation : Check ADDSYM in PLATON to detect missed symmetry elements. Use ORTEP-3 to visualize disorder in the ethoxy group .

Q. What computational methods validate the compound's interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., EGFR). Prioritize poses with ΔG < –8 kcal/mol.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD >2.0 Å suggests poor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.